3,6-Dimethyl-2-nitroaniline

Descripción general

Descripción

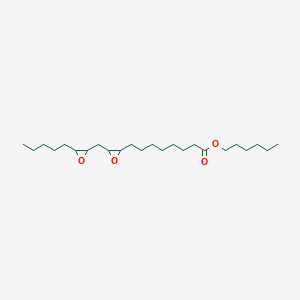

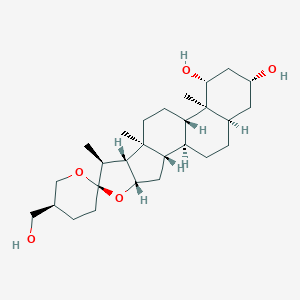

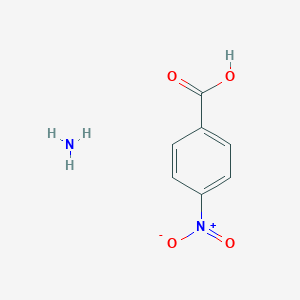

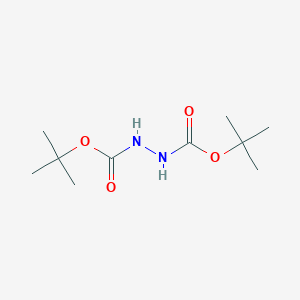

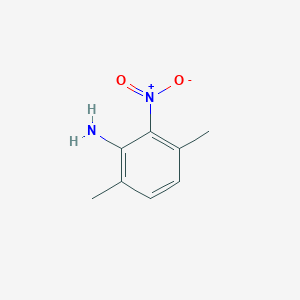

3,6-Dimethyl-2-nitroaniline is an aromatic amine and an important organic intermediate . It has a molecular formula of C8H10N2O2 .

Synthesis Analysis

The synthesis of nitroanilines can be achieved through various methods. One common route to aliphatic nitro compounds includes the reaction of an alkyl halide with nitrite ion . The direction of elimination for a meta-substituted halide is determined by which hydrogen (i.e., at 3- or 4-) is more acidic, which in turn is governed largely by the inductive effects .Molecular Structure Analysis

The molecular structure of 3,6-Dimethyl-2-nitroaniline consists of a benzene ring substituted with two methyl groups and a nitro group. The linear formula is (CH3)2C6H2(NO2)NH2 .Chemical Reactions Analysis

Nitro group-containing compounds are well known as effective anticancer drugs . The basicity of nitroanilines can affect their reactivity. For instance, the order of basicity of ‘original’ compounds is just opposite of the order of acidity of conjugate acids .Physical And Chemical Properties Analysis

3,6-Dimethyl-2-nitroaniline has a molecular weight of 166.18 . It has a density of 1.2±0.1 g/cm3, a boiling point of 334.3±37.0 °C at 760 mmHg, and a flash point of 156.0±26.5 °C .Aplicaciones Científicas De Investigación

1. Study of C-H π Interactions and π-π Stacking “3,6-Dimethyl-2-nitroaniline” is an aromatic compound used in the study of C-H π interactions and π-π stacking . These interactions are fundamental to understanding the behavior of many biological systems and materials science.

Solvent Studies

Due to its solubility in water, ethanol, and acetone, “3,6-Dimethyl-2-nitroaniline” serves as a versatile reagent for diverse scientific research applications . It can be used to study solvent effects on chemical reactions and processes.

Quantum Chemical Calculations

This compound has been used in quantum chemical calculations . The molecular structure of “3,6-Dimethyl-2-nitroaniline” has been optimized with Density Functional Theory (DFT) using B3LYP function and Hartree–Fock method with a 6–311 + + G (d,p) basis set .

Thermal Studies

The thermal stability of “3,6-Dimethyl-2-nitroaniline” has been analyzed with TGA/DTA . This makes it useful in studying the thermal properties of materials and in designing thermally stable compounds.

Biological Activity Studies

The possible pharmaceutical/biological activity of the salts confirmed by the Frontier Molecular Orbital (FMO) analysis have lower band gap value . The antimicrobial activity of grown crystals has been tested against certain potentially threatening microbes .

Optical Nonlinearity Studies

3-Nitroaniline and its derivatives, which include “3,6-Dimethyl-2-nitroaniline”, are used as reference compounds for optical nonlinearity . This makes it valuable in the field of photonics and optoelectronics.

Safety and Hazards

Mecanismo De Acción

Target of Action

Nitro group-containing compounds are known to have a wide range of applications, including as intermediates in chemical reactions .

Mode of Action

Nitroanilines, in general, are known to participate in nucleophilic substitution reactions . The nitro group is electron-withdrawing, which can influence the reactivity of the compound .

Biochemical Pathways

Nitroanilines can be involved in various chemical reactions, potentially affecting multiple biochemical pathways .

Result of Action

Nitro group-containing compounds are known to have various applications, including potential therapeutic uses .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3,6-Dimethyl-2-nitroaniline . For instance, exposure to light, heat, or certain chemicals could potentially alter its structure and function. It is recommended to store the compound in a well-ventilated place, keep the container tightly closed, and avoid breathing its dust, fume, gas, mist, vapors, or spray .

Propiedades

IUPAC Name |

3,6-dimethyl-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-5-3-4-6(2)8(7(5)9)10(11)12/h3-4H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOEMKIFSRKILHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60401039 | |

| Record name | 3,6-dimethyl-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60401039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15540-85-9 | |

| Record name | 3,6-dimethyl-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60401039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.